molecular formula C4H5N3O9 B14267816 (2,2,2-Trinitroethoxy)acetic acid CAS No. 138648-90-5

(2,2,2-Trinitroethoxy)acetic acid

Cat. No.: B14267816
CAS No.: 138648-90-5
M. Wt: 239.10 g/mol
InChI Key: NBHZSAMMNNJMJK-UHFFFAOYSA-N
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Description

(2,2,2-Trinitroethoxy)acetic acid is an organic compound known for its high energetic properties It is characterized by the presence of three nitro groups attached to an ethoxy group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2,2-Trinitroethoxy)acetic acid can be synthesized through the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene glycol. The oxidation process typically involves the use of potassium permanganate (KMnO₄) in water in the presence of sulfuric acid (H₂SO₄). the yield under these conditions is relatively low, around 30% .

To improve the yield, alternative oxidizing agents such as chromium trioxide (CrO₃) or sodium periodate (NaIO₄) can be used. When 2,2,2-trinitroethyl ether of ethylene glycol and CrO₃ are used as reactants, the yield of this compound can reach approximately 60% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trinitroethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: As mentioned earlier, the compound can be synthesized through oxidation reactions.

    Reduction: The nitro groups in the compound can be reduced to amine groups under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sodium periodate (NaIO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: this compound.

    Reduction: (2,2,2-Trinitroethoxy)acetamide.

    Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

(2,2,2-Trinitroethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,2-Trinitroethoxy)acetic acid primarily involves the release of energy through the decomposition of its nitro groups. The compound’s high nitrogen content and the presence of nitro groups make it highly energetic. Upon decomposition, it releases a significant amount of energy, which can be harnessed for various applications.

Comparison with Similar Compounds

Similar Compounds

  • (2,2,2-Trinitroethyl)acetate
  • (2,2,2-Trinitropropyl)acetate
  • (2,2,2-Trinitrobutyl)acetate

Uniqueness

(2,2,2-Trinitroethoxy)acetic acid is unique due to its specific structure, which includes an ethoxy group attached to the acetic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .

Properties

CAS No.

138648-90-5

Molecular Formula

C4H5N3O9

Molecular Weight

239.10 g/mol

IUPAC Name

2-(2,2,2-trinitroethoxy)acetic acid

InChI

InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9)

InChI Key

NBHZSAMMNNJMJK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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